molecular formula C24H20BrN5O6S B4340843 4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}BENZAMIDE

4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}BENZAMIDE

Cat. No.: B4340843
M. Wt: 586.4 g/mol
InChI Key: BDONXACGGIAONO-UHFFFAOYSA-N
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Description

4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}BENZAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups, a benzamide moiety, and a sulfonyl group attached to a methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}BENZAMIDE typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketonesThe final steps include coupling the pyrazole derivative with a benzamide precursor and introducing the sulfonyl group through sulfonation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles like halogens or sulfonyl chlorides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could yield various substituted pyrazole derivatives .

Scientific Research Applications

4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzamide derivatives with various substitutions. Examples include:

Uniqueness

What sets 4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}BENZAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN5O6S/c1-36-20-10-6-19(7-11-20)28-37(34,35)21-12-8-18(9-13-21)26-24(31)17-4-2-16(3-5-17)14-29-15-22(25)23(27-29)30(32)33/h2-13,15,28H,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDONXACGGIAONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}BENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}BENZAMIDE

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